Diethyl cis-cyclopropane-1,2-dicarboxylate
Overview
Description
Diethyl cis-cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is a diester derived from cyclopropane-1,2-dicarboxylic acid. This compound is known for its unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. It is commonly used in organic synthesis and various chemical research applications.
Mechanism of Action
Target of Action
Diethyl cis-cyclopropane-1,2-dicarboxylate primarily targets O-Acetylserine sulfhydrylase (OASS) . OASS is an enzyme present in bacteria and plants but absent in mammals . It catalyzes the last step of cysteine biosynthesis .
Mode of Action
The compound interacts with OASS enzymes, providing insights into the binding mode of small molecules to these enzymes . The interaction is characterized by a several-fold increase in fluorescence emission of the pyridoxal 50-phosphate (PLP) coenzyme upon binding to either OASS-A or OASS-B .
Biochemical Pathways
The compound affects the reductive sulfate assimilation pathway (RSAP) , which is responsible for cysteine biosynthesis in bacteria and plants . The RSAP starts with the transport of sulfate inside the cell, followed by its reduction to bisulfide. Sulfur is then incorporated into cysteine via the reactions catalyzed by the last two enzymes of RSAP: serine acetyltransferase (SAT) and OASS .
Result of Action
The result of the compound’s action is the inhibition of OASS isoforms at nanomolar concentrations . This inhibition could potentially disrupt cysteine biosynthesis and other ‘moonlighting’ activities exerted by OASS in bacteria .
Action Environment
The compound is typically stored in a dry, room temperature environment . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cis-cyclopropane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. For example, the reaction can be carried out using sodium hydride (NaH) in dry toluene at temperatures ranging from 20°C to 40°C for 36 to 72 hours, yielding the desired product in 65-78% yield .
Another method involves the hydrolysis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in the presence of potassium hydroxide (KOH) in a mixture of tetrahydrofuran (THF) and water at 100°C for 24 hours, resulting in a yield of 62-75% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl cis-cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained cyclopropane ring can be opened by nucleophilic reagents, leading to the formation of linear or branched products.
Substitution Reactions: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines are commonly used in ring-opening and substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Ring-Opening Products: Linear or branched carboxylic acids or esters.
Substitution Products: Various substituted esters depending on the nucleophile used.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
Diethyl cis-cyclopropane-1,2-dicarboxylate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds and drug candidates.
Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: This compound has a similar structure but differs in the position of the ester groups on the cyclopropane ring.
Diethyl malonate: A simpler diester used in similar synthetic applications.
Dimethyl cyclopropane-1,2-dicarboxylate: A methyl ester analog of diethyl cis-cyclopropane-1,2-dicarboxylate.
Uniqueness
This compound is unique due to its cis-configuration, which imparts distinct stereochemical properties and reactivity compared to its trans-isomer and other similar compounds. This makes it particularly valuable in stereoselective synthesis and studies involving chiral molecules .
Properties
IUPAC Name |
diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-KNVOCYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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